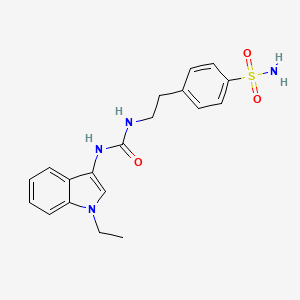

4-(2-(3-(1-ethyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

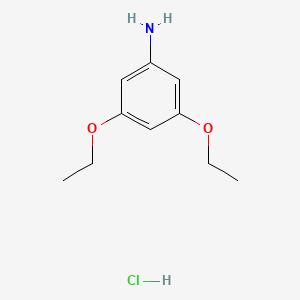

4-(2-(3-(1-ethyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide , also known by its chemical structure, is an organic compound. It belongs to the class of sulfonamides and contains an indole moiety. The compound’s systematic name is N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .

Synthesis Analysis

The synthesis of this compound involves the reaction between tryptamine (an indole derivative) and ibuprofen (a non-steroidal anti-inflammatory drug, NSAID). The coupling occurs via an amide bond formation using N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent. The resulting compound is This compound .

Molecular Structure Analysis

The molecular structure consists of an indole ring, an ethyl group, a ureido linker, and a benzenesulfonamide moiety. The indole ring contributes to its biological activity, while the ureido group connects the indole and benzenesulfonamide portions. The overall structure plays a crucial role in its pharmacological properties .

Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by its functional groups. It can participate in reactions typical of sulfonamides, such as hydrolysis, acylation, and nucleophilic substitution. Understanding its reactivity is essential for drug design and optimization .

Physical And Chemical Properties Analysis

Scientific Research Applications

Human Urinary Carcinogen Metabolites and Tobacco Cancer Research

S. Hecht's research on human urinary carcinogen metabolites highlights the significance of studying specific chemical compounds in understanding tobacco-related cancers. The study focuses on the methods and utility of measuring carcinogens and their metabolites, which could relate to the broader context of chemical analysis and its importance in cancer research. This area involves understanding how various chemical compounds, possibly including complex sulfonamides, contribute to carcinogenic processes (Hecht, 2002).

Ethylene and Plant Biology

Research by B. Van de Poel and D. Van Der Straeten on 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, highlighting its role beyond being just a precursor of ethylene, suggests a potential avenue for exploring how related compounds, such as "4-(2-(3-(1-ethyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide", might interact with plant biology. Such compounds could influence plant growth, stress responses, or ethylene-related processes (Van de Poel & Van Der Straeten, 2014).

Ethylene Oxide Sterilization

The review on ethylene oxide sterilization by G. C. Mendes, T. Brandão, and Cristina L. M. Silva highlights the importance of ethylene oxide for sterilizing medical devices. This suggests a broader application of ethylene derivatives in medical and healthcare settings, potentially guiding research into similar compounds for sterilization processes or antimicrobial activities (Mendes et al., 2007).

Carbonic Anhydrase Inhibitors

Satya P. Gupta's review on quantitative structure-activity relationships of carbonic anhydrase inhibitors, which include benzenesulfonamides among others, outlines the critical role of sulfonamide derivatives in medicinal chemistry. This body of work suggests a potential research direction in exploring the inhibitory effects of similar compounds on enzymes or receptors, which could have therapeutic implications (Gupta, 2003).

properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-2-23-13-17(16-5-3-4-6-18(16)23)22-19(24)21-12-11-14-7-9-15(10-8-14)27(20,25)26/h3-10,13H,2,11-12H2,1H3,(H2,20,25,26)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZVKMRWHANGMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2741407.png)

![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2741410.png)

![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2741414.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(thiophen-2-ylsulfonylamino)propanoate](/img/structure/B2741423.png)

![3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B2741424.png)

![3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2741425.png)